3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine ring attached at the third position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the desired structure . Another approach involves the addition of a pyran ring to an existing pyrrole ring, followed by intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction pathways can also be tailored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and pyrrolidine compounds.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrrole: This compound shares a similar pyrrole ring structure and is studied for its biological activities.
Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a quinoline core with a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline (abbreviated as MPTQ) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
MPTQ has the following chemical structure:
- Molecular Formula : C14H20N2
- Molecular Weight : 232.33 g/mol
- SMILES Notation : CC1CC2=CC=CC=C2N(C1)C3CCNC3
- InChI Key : XVHNUQIVAVFLQU-UHFFFAOYSA-N
MPTQ's biological activity is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to penetrate cell membranes effectively, enhancing its bioavailability and potential efficacy in vivo.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of MPTQ exhibit anticoagulant properties. In vitro assays have shown that certain derivatives can inhibit coagulation factors such as Factor Xa and Factor XIa. For example, one study reported an IC50 value of 3.68 μM for the best Factor Xa inhibitor and 2 μM for the best Factor XIa inhibitor among synthesized derivatives .
Neuroprotective Effects
Research indicates that MPTQ may possess neuroprotective properties. A study focusing on related compounds found that tetrahydroquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to interact with dopamine and serotonin receptors suggests a role in mood regulation and cognitive function.
Study 1: Anticoagulant Activity
In a study investigating the anticoagulant effects of MPTQ derivatives, several compounds were synthesized and tested for their ability to inhibit coagulation factors. Among these, a derivative demonstrated significant inhibition of Factor Xa with an IC50 value comparable to established anticoagulants like rivaroxaban. The results are summarized in Table 1.
Compound | Target | IC50 (μM) | Reference |
---|---|---|---|
MPTQ Derivative A | Factor Xa | 3.68 | |
MPTQ Derivative B | Factor XIa | 2.00 | |
Rivaroxaban | Factor Xa | 0.94 |
Study 2: Neuroprotective Potential
A separate investigation into the neuroprotective effects of tetrahydroquinoline derivatives revealed that certain compounds could reduce oxidative stress in neuronal cells. These findings suggest that MPTQ may be beneficial in conditions characterized by neuroinflammation or oxidative damage.
Properties
CAS No. |
1339437-48-7 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C14H20N2/c1-11-8-12-4-2-3-5-14(12)16(10-11)13-6-7-15-9-13/h2-5,11,13,15H,6-10H2,1H3 |
InChI Key |
XVHNUQIVAVFLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C3CCNC3 |
Origin of Product |
United States |
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